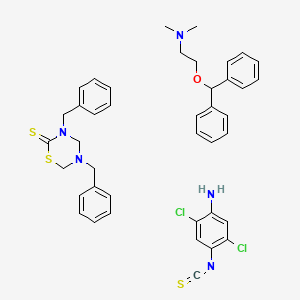
Dampa D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dampa D, also known as 2,4-diamino-N10-methylpteroic acid, is a metabolite of methotrexate, a widely used antifolate drug. Methotrexate is primarily used in the treatment of various cancers and autoimmune diseases. This compound is formed through the hydrolysis of methotrexate and plays a role in its pharmacokinetics and pharmacodynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dampa D is synthesized through the hydrolysis of methotrexate. The reaction involves the cleavage of the carboxyl-terminal glutamate residue from methotrexate, resulting in the formation of this compound and glutamate. This reaction can be catalyzed by the enzyme carboxypeptidase G2 (glucarpidase), which is used clinically to reduce methotrexate toxicity in patients with impaired renal function .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of methotrexate followed by enzymatic hydrolysis using carboxypeptidase G2. The process requires careful control of reaction conditions, including pH and temperature, to ensure efficient conversion of methotrexate to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dampa D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the amino groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites, while substitution reactions can introduce different functional groups .
Wissenschaftliche Forschungsanwendungen
Dampa D has several scientific research applications, including:
Chemistry: Used as a model compound to study the hydrolysis of methotrexate and related antifolates.
Biology: Investigated for its role in the metabolism and pharmacokinetics of methotrexate.
Medicine: Studied for its potential therapeutic effects and as a biomarker for methotrexate toxicity.
Wirkmechanismus
Dampa D exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of DNA and RNA synthesis. The molecular targets of this compound include DHFR and other enzymes in the folate pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: The parent compound of Dampa D, used as an antifolate drug.
7-Hydroxymethotrexate: Another metabolite of methotrexate with similar properties.
Aminopterin: An older antifolate drug with a similar mechanism of action.
Uniqueness of this compound
This compound is unique due to its specific role as a methotrexate metabolite and its distinct chemical structure. Unlike methotrexate, this compound has a reduced inhibitory effect on DHFR, making it less toxic. This property makes this compound a valuable compound for studying methotrexate metabolism and toxicity .
Eigenschaften
CAS-Nummer |
101052-67-9 |
|---|---|
Molekularformel |
C41H43Cl2N5OS3 |
Molekulargewicht |
788.9 g/mol |
IUPAC-Name |
2-benzhydryloxy-N,N-dimethylethanamine;3,5-dibenzyl-1,3,5-thiadiazinane-2-thione;2,5-dichloro-4-isothiocyanatoaniline |
InChI |
InChI=1S/C17H18N2S2.C17H21NO.C7H4Cl2N2S/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-4-2-7(11-3-12)5(9)1-6(4)10/h1-10H,11-14H2;3-12,17H,13-14H2,1-2H3;1-2H,10H2 |
InChI-Schlüssel |
UQJANFKONDZAJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3.C1=C(C(=CC(=C1Cl)N=C=S)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
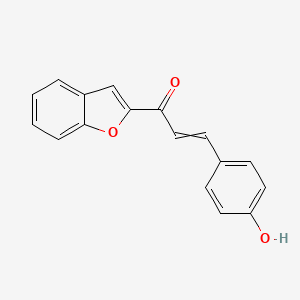
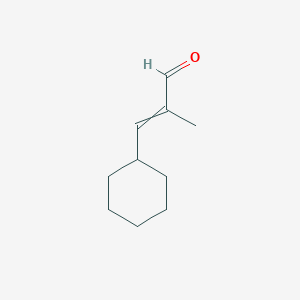

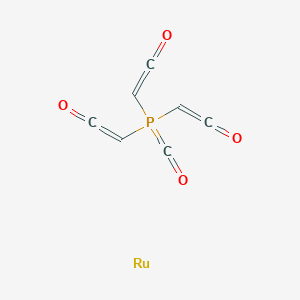

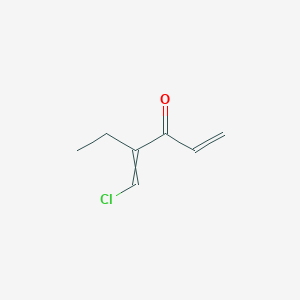
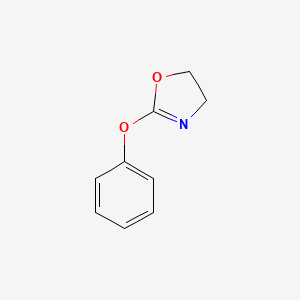
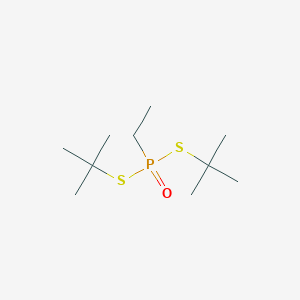
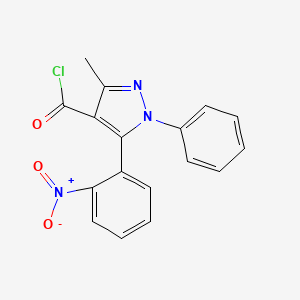
![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)


